Methyl 2-(thiophen-2-yl)thiazole-4-carboxylate

Regioisomerism Infrared spectroscopy Electronic structure

Methyl 2-(thiophen-2-yl)thiazole-4-carboxylate (CAS 1489464-15-4) is a heterocyclic building block combining a thiazole core with a thiophen-2-yl substituent at position 2 and a methyl ester at position 4. Its molecular formula is C₉H₇NO₂S₂ (MW 225.29) and it is commercially available at purities of 95–98% with batch-specific analytical documentation (NMR, HPLC, GC).

Molecular Formula C9H7NO2S2
Molecular Weight 225.3 g/mol
Cat. No. B12103401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(thiophen-2-yl)thiazole-4-carboxylate
Molecular FormulaC9H7NO2S2
Molecular Weight225.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CSC(=N1)C2=CC=CS2
InChIInChI=1S/C9H7NO2S2/c1-12-9(11)6-5-14-8(10-6)7-3-2-4-13-7/h2-5H,1H3
InChIKeyUYTRNLIPONGALL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(thiophen-2-yl)thiazole-4-carboxylate — Core Scaffold Identification for Procurement & Selection


Methyl 2-(thiophen-2-yl)thiazole-4-carboxylate (CAS 1489464-15-4) is a heterocyclic building block combining a thiazole core with a thiophen-2-yl substituent at position 2 and a methyl ester at position 4 [1]. Its molecular formula is C₉H₇NO₂S₂ (MW 225.29) and it is commercially available at purities of 95–98% with batch-specific analytical documentation (NMR, HPLC, GC) . The compound belongs to the thiazole-4-carboxylate family, which is widely exploited in medicinal chemistry and agrochemical research as a privileged scaffold for kinase inhibitors, antimicrobial agents, and plant protection actives [2].

Why Methyl 2-(thiophen-2-yl)thiazole-4-carboxylate Cannot Be Casually Substituted by In-Class Analogs


Although numerous thiazole-thiophene hybrid esters exist, the precise positioning of the carboxylate group (4- vs. 5-position) and the nature of the ester alkyl chain fundamentally alter electronic distribution, lipophilicity, and metabolic susceptibility [1]. Infrared spectroscopic studies have demonstrated that thiazole-4-carboxylates and thiazole-5-carboxylates exhibit distinct carbonyl absorption patterns due to rotational isomerism, confirming that these regioisomers are not electronically equivalent [2]. Furthermore, the methyl ester offers a specific balance between hydrolytic stability and synthetic utility — it is more resistant to premature hydrolysis than the free carboxylic acid yet more readily deprotected under controlled conditions than bulkier ethyl or tert-butyl esters . These physicochemical differences translate into divergent reactivity in downstream transformations (e.g., amidation, hydrazinolysis, reduction) and can alter the pharmacokinetic profile of derived bioactive molecules, making generic substitution scientifically unsound without explicit validation.

Product-Specific Quantitative Evidence Guide for Methyl 2-(thiophen-2-yl)thiazole-4-carboxylate


Regioisomeric Differentiation: 4-Carboxylate vs. 5-Carboxylate Methyl Esters

The target compound (4-COOCH₃ isomer, CAS 1489464-15-4, InChIKey: UYTRNLIPONGALL-UHFFFAOYSA-N) is structurally distinct from its 5-COOCH₃ regioisomer (CAS not independently assigned in all databases, PubChem CID 57362707, InChIKey: OUFZVDRJGAQKQK-UHFFFAOYSA-N) [1][2]. Infrared studies on analogous thiazole-4- and -5-carboxylate series reveal that the more intense carbonyl absorption component of 4-carboxylates occurs at lower wavenumber than that of 5-carboxylates, a direct consequence of differential conjugation between the ester carbonyl and the thiazole ring π-system [3]. This spectroscopic signature is diagnostic and enables unambiguous identity verification of the purchased regioisomer.

Regioisomerism Infrared spectroscopy Electronic structure

Lipophilicity Modulation: Methyl Ester vs. Ethyl Ester vs. Free Carboxylic Acid

The methyl ester (target compound, C₉H₇NO₂S₂, MW 225.29) has a computed LogP (XLogP3) of 2.5, while the ethyl ester analog (CAS 24043-97-8, C₁₀H₉NO₂S₂, MW 239.31) has a measured/computed LogP of 3.05 [1][2]. The free carboxylic acid analog (CAS 24044-07-3, C₈H₅NO₂S₂, MW 211.26) has a LogP of 2.57 [3]. The methyl ester thus provides an intermediate lipophilicity that balances membrane permeability with aqueous solubility — the computed LogS (ESOL) for the target compound is –3.15 (solubility ~0.158 mg/mL) .

Lipophilicity LogP Drug-likeness Ester homologation

Linker Flexibility: Direct Thiophene–Thiazole vs. Methylene-Bridged Analog

The target compound features a direct C–C bond between the thiophene and thiazole rings, whereas Methyl 2-(thiophen-2-ylmethyl)thiazole-4-carboxylate (CAS 1550324-97-4, C₁₀H₉NO₂S₂, MW 239.31) contains an sp³ methylene spacer [1]. The absence of the methylene linker in the target compound preserves extended π-conjugation across the biheteroaryl system, which is critical for applications requiring planar, conjugated scaffolds such as organic semiconductors, dye-sensitized solar cell π-bridges, and flat kinase inhibitor pharmacophores [2]. The methylene-bridged analog has higher conformational flexibility, which may be advantageous for certain target binding pockets but reduces π-stacking potential.

Conformational restriction π-conjugation Synthetic intermediate

Brominated Analog as a Cross-Coupling Handle: Differentiation by Synthetic Utility

The 5-bromo analog, Methyl 2-(5-bromothiophen-2-yl)thiazole-4-carboxylate (CAS 1550010-55-3, C₉H₆BrNO₂S₂, MW 304.2), is a commonly used alternative for palladium-catalyzed cross-coupling reactions . However, the target compound (non-brominated) is preferable as a starting material when the thiophene ring needs to remain unsubstituted, or when electrophilic thiophene functionalization (e.g., Vilsmeier–Haack formylation, nitration) is planned, because the bromine atom in the analog can undergo unwanted oxidative addition or β-hydride elimination side reactions under certain conditions [1]. The molecular weight difference (304.2 vs. 225.3 Da) also means the bromo analog is ~35% heavier per mole, increasing shipping and storage costs for large-scale procurement.

Cross-coupling Suzuki reaction Bromothiophene Late-stage functionalization

Commercial Purity and Batch-to-Batch Consistency: Verified Analytical Documentation

The target compound is commercially available with documented purity of 95% (Bidepharm, batch-specific NMR, HPLC, GC) and 98% (Fluorochem, Leyan) . In contrast, the 5-carboxylate regioisomer (PubChem CID 57362707) has limited commercial availability with fewer suppliers providing batch-specific analytical data [1]. The availability of multi-technique QC documentation reduces the risk of receiving mis-assigned or impure material, which is critical for reproducible SAR studies and scale-up campaigns.

Quality control Purity NMR HPLC Procurement

Optimal Research & Industrial Application Scenarios for Methyl 2-(thiophen-2-yl)thiazole-4-carboxylate


Medicinal Chemistry: Kinase Inhibitor & Antimicrobial Lead Generation

The thiazole-4-carboxylate scaffold is a recognized pharmacophore for kinase inhibition (e.g., JNK3, PI3K) and antibacterial GyrB targeting [1][2]. The target compound, with its direct thiophene–thiazole linkage, provides a planar, conjugated core suitable for ATP-binding site occupation. Its methyl ester functionality allows for straightforward hydrolysis to the corresponding carboxylic acid or direct aminolysis to amide libraries, making it a versatile advanced intermediate for parallel synthesis. The intermediate LogP (2.5) supports both biochemical assay solubility and cell permeability, providing a balanced starting point for lead optimization [3].

Agrochemical Discovery: Plant Protection Agents

Thiazole-4-carboxylic acid esters are explicitly claimed as plant protection agents with activity against phytopathogenic fungi in patent US8569509B2 [1]. The target compound's methyl ester provides optimal volatility and foliar uptake characteristics compared to bulkier esters, while the thiophene substituent enhances lipophilicity for cuticle penetration. Its documented high purity and commercial availability support gram-to-kilogram scale-up for greenhouse and field trial material production [2].

Materials Science: Dye-Sensitized Solar Cell (DSSC) π-Bridge Precursor

The 2-(thiophen-2-yl)thiazole core, from which the target compound is directly derived by esterification, has been experimentally validated as a superior π-bridge in coumarin-based DSSC sensitizers, achieving a power conversion efficiency (PCE) of 4.78% compared to 3.92% for the phenylthiophene analog [1]. The methyl ester group at the 4-position serves as a synthetic handle for further functionalization (e.g., conversion to cyanoacrylic acid acceptor groups) en route to fully elaborated DSSC dyes. The compound's high purity (≥95%) ensures reproducible device fabrication [2].

Chemical Biology: Probe Molecule Synthesis & Bioconjugation

The methyl ester can be selectively hydrolyzed under mild conditions (LiOH, THF/H₂O) to the corresponding carboxylic acid, which can then be activated (EDC/NHS) for bioconjugation to amine-containing biomolecules (proteins, amino-functionalized surfaces) [1]. This makes the compound a modular building block for the synthesis of chemical biology probes, activity-based protein profiling (ABPP) reagents, and affinity chromatography ligands, where the thiophene-thiazole core can serve as a recognition element or a fluorescent scaffold precursor [2].

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